molecular formula C12H12Si B093197 Diphenyl(silane-d2) CAS No. 17950-94-6

Diphenyl(silane-d2)

Cat. No. B093197
CAS RN: 17950-94-6
M. Wt: 186.32 g/mol
InChI Key: VDCSGNNYCFPWFK-KLTYLHELSA-N
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Description

Diphenyl(silane-d2), also known as diphenylsilane, is a silicon-based compound characterized by the presence of two phenyl groups attached to a silicon atom. It serves as a precursor for various silane derivatives and is involved in numerous chemical reactions, particularly in the field of organosilicon chemistry. The compound is of interest due to its potential applications in materials science, catalysis, and as a building block for more complex molecular architectures.

Synthesis Analysis

The synthesis of diphenylsilane derivatives has been explored in several studies. A scalable synthesis of hydrido-disiloxanes from silanes, including the preparation of 1,3-diphenyldisiloxane from phenylsilane, has been reported, demonstrating a one-pot, high-yielding process . Another study describes a two-step assembly of a silane-containing dipeptide fragment starting from diphenylsilane, highlighting the sequential formation of carbon-silicon bonds . Additionally, a simple and cheap synthesis method for diphenyl silanediol from diphenyl dichlorosilane has been developed, achieving high yields under optimal conditions .

Molecular Structure Analysis

The molecular structure of diphenylsilane derivatives has been investigated in several contexts. For instance, the molecular structure of trichloro-2,2-diphenylethylsilane was determined through X-ray structure determination, providing insights into the bonding parameters . A new trigonal polymorph of diphenylbis(triphenylsilyl)silane has also been discovered, adding to the understanding of the structural diversity of these compounds .

Chemical Reactions Analysis

Diphenylsilane and its derivatives participate in a variety of chemical reactions. The synthesis of sterically congested silanes and silanols has been achieved, with the study discussing the weak intramolecular hydrogen bridges in organo-H-silanes and medium-strength hydrogen bonds in organosilanols . Novel cyano functionalized silanes have been synthesized via Suzuki coupling reactions, displaying high thermal stability and potential applications in diphenylamine detection . The reactivity of diphenylneopentylsilene has been explored, demonstrating its generation and cycloaddition behavior, yielding various cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylsilane derivatives are influenced by their molecular structure and substituents. The synthesized cyano functionalized silanes exhibit strong fluorescence and high thermal stability, indicating their potential for applications in sensing technologies . The steric congestion in certain diphenylsilane derivatives affects their physical properties, such as out-of-plane deflection and distortion of the spatial arrangement . The study on silica/silane reinforced rubber blends discusses the roles of diphenyl guanidine in modifying the physical properties of the compounds, such as enhancing filler-polymer coupling .

Scientific Research Applications

  • Rubber Compounds : Diphenyl guanidine, a related compound to Diphenyl(silane-d2), is used in silica-reinforced rubber compounds for tires, acting as both a secondary accelerator and a catalyst for the silanization reaction. This is crucial for low rolling resistance tires (Hayichelaeh et al., 2018).

  • Silicon(IV) Derivatives : Research on Diphenyl- and diethyl-silane reacting with octacarbonyldicobalt has led to compounds with potential applications in material science, as indicated by their specific molecular structure (Fieldhouse et al., 1971).

  • Photopolymerizable Mixtures : Diphenylsilane has been combined with multifunctional acrylates to create photopolymerizable mixtures with low oxygen sensitivity, leading to novel polymer development (El-Roz et al., 2008).

  • Cure Kinetics of Monomers : Diphenyl(diphenylethynyl)silane has been studied for its cure kinetics, indicating its potential in creating advanced polymers and composites (Tan et al., 2013).

  • Electron Transporting Materials : Certain silane derivatives, including diphenylsilane derivatives, are used in electrophosphorescent devices, showing promise in the development of more efficient electronic displays (Chung et al., 2015).

  • Nanolithography : Diphenylsilane derivatives have been employed in dip-pen nanolithography for creating reactive alkoxysilanes on glass, which is a significant contribution to the field of nanofabrication (Jung et al., 2003).

  • Epoxy/Graphene Oxide Composites : Research has shown that diphenylsilane derivatives can improve the flame retardancy and thermal stability of epoxy composites, which is valuable in materials engineering (Li et al., 2014).

  • Polymer Synthesis : Diphenylsilane derivatives have been used in the synthesis of various polymers, indicating their versatility in polymer chemistry (Tagle et al., 2003).

Safety And Hazards

Diphenyl(silane-d2) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

dideuterio(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSGNNYCFPWFK-KLTYLHELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316502
Record name Diphenylsilane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(silane-d2)

CAS RN

17950-94-6
Record name Diphenylsilane-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17950-94-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylsilane-d2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17950-94-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Kolb, J Hetflejš - Collection of Czechoslovak Chemical …, 1980 - cccc.uochb.cas.cz
Kinetic analysis of the title reaction has been made by the method of initial reaction rates. On the basis of the rate data, kinetic isotope effect and spectroscopic study of the reaction of …
Number of citations: 27 cccc.uochb.cas.cz
TG Linford-Wood - 2023 - researchportal.bath.ac.uk
Techniques in a chemist’s arsenal that uncover precise detail of chemical transformations are vital for mechanistic understanding and reaction design. Isotopic-labelling is such a tool. …
Number of citations: 0 researchportal.bath.ac.uk
EL Bennett - 2013 - search.proquest.com
Synthesis and characterisation of tetracyclic guanidinium phase transfer catalysts I and II from ethyl (R)-3-hydroxybutyrate was undertaken as well as the determination of their pKa's to …
Number of citations: 2 search.proquest.com

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